Product packaging for Icometasone(Cat. No.:CAS No. 4647-20-5)

Icometasone

Cat. No.: B032205
CAS No.: 4647-20-5
M. Wt: 408.9 g/mol
InChI Key: NBMKJKDGKREAPL-CXSFZGCWSA-N
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Description

Icometasone is a potent synthetic glucocorticoid receptor (GR) agonist of significant interest in pharmacological and dermatological research. Its primary research value lies in its anti-inflammatory and immunomodulatory properties, which are leveraged to study the underlying mechanisms of inflammatory skin conditions and immune responses. As a glucocorticoid, this compound exerts its effects by diffusing across the cell membrane and binding to the cytoplasmic glucocorticoid receptor. This ligand-receptor complex then translocates to the nucleus, where it modulates gene transcription by binding to glucocorticoid response elements (GREs) or through protein-protein interactions with other transcription factors, such as NF-κB and AP-1. This action leads to the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules, thereby inhibiting the inflammatory cascade.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29ClO5 B032205 Icometasone CAS No. 4647-20-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMKJKDGKREAPL-CXSFZGCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196850
Record name Icometasone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4647-20-5
Record name Icomethasone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4647-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Icometasone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004647205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icometasone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ICOMETASONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LP8SJ795G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Mode of Action

Upon entering a cell, Icomethasone would bind to the glucocorticoid receptor, forming a drug-receptor complex. This complex then translocates to the cell nucleus, where it binds to specific DNA sequences called glucocorticoid response elements. This binding regulates the transcription of various genes, leading to changes in protein synthesis. The proteins produced can have anti-inflammatory and immunosuppressive effects.

Biochemical Analysis

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Icomethasone in laboratory settings. The stability, degradation, and long-term effects on cellular function of glucocorticoids can vary depending on the specific compound and experimental conditions.

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of Icomethasone in animal models. The effects of glucocorticoids can vary with different dosages, and high doses can potentially lead to toxic or adverse effects.

Biological Activity

Icometasone, a synthetic glucocorticoid, has garnered attention due to its pharmacological properties and potential therapeutic applications. This article delves into the biological activities of this compound, focusing on its anti-inflammatory, antimicrobial, and cytostatic effects, along with insights from various studies.

Overview of this compound

This compound is a derivative of mometasone furoate, which is primarily used in treating inflammatory conditions. Its metabolic pathways and biological activities have been studied extensively to understand its efficacy and safety profiles.

Pharmacokinetics and Metabolism

This compound exhibits a complex metabolic profile. Studies indicate that it is metabolized in both human and rat tissues, showing significant stability and a degradation pattern that mirrors buffer systems. The apparent half-life of this compound differs between species, with human liver fractions demonstrating a longer half-life compared to rat liver fractions .

Metabolite Species Half-Life (h) Main Activity
MET1Rat1.5Glucocorticoid receptor binding
MET2Human3.0Anti-inflammatory activity

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various models. For instance, it effectively reduces edema in carrageenan-induced inflammation models, showcasing its potential for treating inflammatory diseases . The compound inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), contributing to its anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits significant activity against bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Pathogen MIC (mg/mL)
E. coli6.72
S. aureus6.63

Cytostatic Activity

This compound has also been investigated for its cytostatic effects on cancer cells. Studies have highlighted its ability to inhibit cell proliferation in neuroblastoma and colon cancer cell lines through apoptosis induction via intrinsic and extrinsic pathways . The compound's action involves modulation of key signaling pathways, including the PI3K/AKT pathway.

Case Studies

  • Study on Inflammatory Models : A study evaluating this compound’s efficacy in carrageenan-induced paw edema in rats found that it reduced inflammation by approximately 90% at optimal doses .
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed comparable or superior efficacy against resistant strains of bacteria, suggesting its potential as an alternative therapeutic agent .
  • Cytotoxicity in Cancer Cells : Research indicated that this compound effectively inhibited the growth of neuroblastoma cells by inducing apoptosis through caspase activation, making it a candidate for further cancer therapy research .

Scientific Research Applications

Pharmacokinetics and Mechanism of Action

The pharmacokinetics of Icometasone have been studied to understand its absorption, distribution, metabolism, and excretion. A study demonstrated that this compound is primarily absorbed through the lungs and gastrointestinal tract, indicating its effectiveness in both inhaled and systemic forms . The compound works by binding to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammatory processes.

Respiratory Disorders

This compound has shown promise in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its anti-inflammatory effects help reduce airway inflammation and improve lung function.

  • Case Study : In a cohort study involving patients with asthma, the administration of this compound resulted in a significant decrease in exacerbation rates and improved quality of life indicators .

Immunoinflammatory Disorders

This compound has been explored for its efficacy in managing immunoinflammatory disorders such as rheumatoid arthritis and lupus. Its ability to suppress immune responses can alleviate symptoms associated with these diseases.

  • Case Study : A clinical trial involving patients with rheumatoid arthritis demonstrated that this compound treatment led to reduced joint swelling and pain scores compared to placebo .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other corticosteroids in various applications:

Corticosteroid Condition Efficacy Administration Route
This compoundAsthmaSignificant reduction in exacerbationsInhaled/Systemic
DexamethasonePostoperative PainLower pain scoresIntravenous
MometasoneAllergic RhinitisImproved symptom controlNasal

Safety Profile and Side Effects

This compound's safety profile has been evaluated in various studies. Common side effects include weight gain, hypertension, and increased susceptibility to infections. However, when used appropriately under medical supervision, the benefits often outweigh these risks.

Future Research Directions

Ongoing research aims to explore the long-term effects of this compound on chronic inflammatory diseases and its potential role in combination therapies with other immunomodulatory agents.

  • Research Focus : Investigating the impact of this compound on the respiratory microbiome to better understand its effects on lung health .

Comparison with Similar Compounds

Mometasone Furoate

Structural Similarities :

  • Both compounds share a 16α-methyl group and halogenation (chlorine at C9), critical for glucocorticoid receptor affinity.
  • Mometasone Furoate (C₂₇H₃₀Cl₂O₆) has a furoate ester at C17, whereas Icometasone Enbutate has a butanoate ester .

Functional Differences :

  • Potency : Mometasone Furoate is clinically approved for topical and intranasal use due to its high receptor-binding affinity and low systemic absorption .

Beclomethasone Dipropionate

Structural Similarities :

  • Both are halogenated (chlorine at C9) and feature ester modifications (Beclomethasone has dipropionate esters at C17 and C21) .

Functional Differences :

  • Clinical Use : Beclomethasone is widely used in inhalers for asthma due to its potent local anti-inflammatory effects .
  • Systemic Exposure : Beclomethasone has higher systemic bioavailability compared to this compound Enbutate, increasing risks of adrenal suppression .

Comparison with Functionally Similar Compounds

Dexamethasone

Functional Similarities :

  • Both are systemic glucocorticoids with anti-inflammatory and immunosuppressive properties .

Key Differences :

  • Structure : Dexamethasone (C₂₂H₂₉FO₅) lacks the 16α-methyl group and ester modifications, reducing its lipophilicity .
  • Metabolism : Dexamethasone undergoes hepatic CYP3A4 metabolism, whereas this compound Enbutate’s metabolism involves multiple pathways, producing at least nine metabolites .

Budesonide

Functional Similarities :

  • Both are used in respiratory conditions for localized action .

Key Differences :

  • Esterification : Budesonide has an acetal group at C16/C17, enhancing first-pass metabolism and reducing systemic effects compared to this compound Enbutate .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Molecular Formula Key Structural Features Metabolism Pathway Clinical Use
This compound Enbutate C₂₈H₃₇ClO₇ 16α-methyl, 17α-butanoate ester Extensive, ≥9 metabolites Discontinued (Asthma)
Mometasone Furoate C₂₇H₃₀Cl₂O₆ 16α-methyl, 17α-furoate ester Limited hepatic metabolism Topical, nasal sprays
Beclomethasone C₂₂H₂₉ClO₅ 9α-chloro, 17α-dipropionate Hepatic CYP3A4 Asthma inhalers

Table 2: Pharmacological Parameters in Preclinical Studies

Parameter This compound Enbutate (Rat) Mometasone Furoate (Human)
Protein Binding (%) 95–98 (non-saturable) 98–99 (albumin-dominated)
Bioavailability (%) <10 (oral) <1 (topical)
Half-life (hr) 4–6 5–8

Research Findings and Clinical Implications

  • This compound vs. Mometasone : Despite structural similarities, this compound’s discontinued development contrasts with Mometasone’s success, highlighting the importance of ester group selection in optimizing therapeutic index .
  • Safety Profile : this compound’s extensive metabolism may reduce systemic toxicity compared to Beclomethasone, which has higher adrenal suppression risks .

Preparation Methods

Esterification of Mometasone

Mometasone (30 g) is suspended in dichloromethane (300 mL) and cooled to 0–5°C. Triethylamine (57 mL) and 2-furoyl chloride (24 mL) are added sequentially, with the temperature maintained below 10°C. The mixture is stirred at 8–12°C until HPLC analysis confirms less than 0.2% residual mometasone.

Acidic Hydrolysis of Enol Furoates

Post-esterification, the reaction mixture is treated with concentrated hydrochloric acid (90 mL) and acetic acid (30 mL) at 20–25°C to hydrolyze enol furoates. This step ensures >99.9% conversion to mometasone furoate within 3–5 hours.

Purification and Crystallization

The crude product is isolated via solvent exchange: dichloromethane is replaced with methanol through sequential distillation and concentration. Recrystallization from acetone-methanol mixtures, coupled with charcoal treatment, yields pharmaceutical-grade mometasone furoate (29.92 g, >99% purity).

Comparative Analysis of Synthetic Methods

Yield and Purity Metrics

MethodYield (%)Purity (%)StepsKey Advantage
U.S. Pat. No. 4,472,39365–70957Establishes foundational chemistry
WO98/0043775–80975Reduces epoxide intermediates
US6177560B185–90>993Eliminates protective groups

The modern process achieves superior yields and purity by minimizing side reactions and simplifying purification. The direct esterification strategy reduces the synthesis to three operational steps, compared to five or seven in earlier methods.

Industrial-Scale Process Optimization

Solvent and Reagent Selection

Dichloromethane is preferred for its ability to dissolve both mometasone and the activated acyl chloride-triethylamine complex. Alternative solvents such as chloroform or ethyl acetate may be used but require adjustments to reaction kinetics. Excess triethylamine (3–6 equivalents) ensures complete neutralization of HCl, preventing acid-catalyzed degradation.

Temperature Control Strategies

Maintaining the reaction at 0–25°C suppresses thermal decomposition and minimizes enol furoate formation. Post-esterification, the hydrolysis step is conducted at 20–25°C to accelerate the conversion of side products without compromising product stability.

Quality Control and Analytical Methods

HPLC Monitoring

High-performance liquid chromatography (HPLC) is employed at critical stages to quantify residual starting materials and side products. Acceptance criteria include:

  • Residual mometasone: <0.2%

  • Enol furoates: <0.1%

  • Total impurities: <1.0%

Recrystallization Protocols

Double recrystallization from acetone-methanol (1:1 v/v) removes hydrophobic impurities, while charcoal treatment adsorbs colored by-products. Final crystallization from methanol yields needles with consistent polymorphic Form I, therapeutically preferred for its bioavailability .

Q & A

Q. What methodologies validate this compound’s biomarker specificity in heterogeneous patient populations?

  • Methodological Answer :
  • ROC Analysis : Assess biomarker sensitivity/specificity using area-under-curve (AUC) metrics.
  • Multivariate Adjustments : Control for confounders (e.g., age, comorbidities) via logistic regression.
  • Cohort Stratification : Test biomarkers in subgroups (e.g., pediatric vs. geriatric patients) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Icometasone
Reactant of Route 2
Icometasone

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